Methyl caffeate

Übersicht

Beschreibung

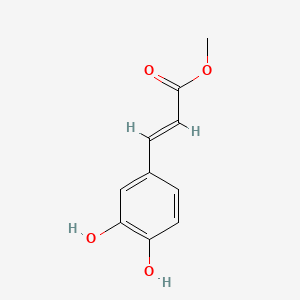

Methyl caffeate is an ester of caffeic acid, a naturally occurring phenolic compound . It is an α-glucosidase inhibitor . Its physical form is a powder . Methyl caffeate can be found in the fruit of Solanum torvum . It shows an antidiabetic effect in streptozotocin-induced diabetic rats .

Synthesis Analysis

A series of caffeic acid derivatives were synthesized via a modified Wittig reaction . All reactions were performed in water medium at 90 °C . The aqueous Wittig reaction worked best when one unprotected hydroxyl group was present in the phenyl ring . The olefinations in the aqueous conditions were also conducted with good yields in the presence of two unprotected hydroxyl groups .Molecular Structure Analysis

The nucleotide sequence analysis of COMT gene revealed that COMT protein is composed of 346 amino acids with molecular formula C1679H2623N445O482S20 and molecular mass of 37.4 kDa . The protein is a homodimer with SAM/SAH binding being regulated by 13 conserved amino acid residues .Chemical Reactions Analysis

Methyl caffeate is an ester of caffeic acid, a naturally occurring phenolic compound . It is an α-glucosidase inhibitor . Its physical form is a powder .Physical And Chemical Properties Analysis

Methyl caffeate has a chemical formula of C10H10O4 and a molar mass of 194.186 g·mol−1 . It is stable if stored as directed and should be protected from light and heat . It is recommended to store it in a tightly closed container and keep it refrigerated .Wissenschaftliche Forschungsanwendungen

Antihyperglycemic Activity : Methyl caffeate exhibited significant antihyperglycemic effects and potential as an oral antidiabetic drug. It showed a reduction in blood glucose and increased body weight in streptozotocin-induced diabetic rats, along with upregulation of GLUT4 and regeneration of β-cells in the pancreas (Gandhi et al., 2011).

Anticancer Activity : Methyl caffeate isolated from Solanum torvum Swartz. fruit demonstrated potent cytotoxic properties against MCF-7 breast cancer cells. It induced apoptosis in these cells via caspase activation and cytochrome c release from mitochondria (Balachandran et al., 2015).

Inhibition of DNA Methylation : Caffeic acid and chlorogenic acid, two common coffee polyphenols, were found to inhibit DNA methylation in a concentration-dependent manner. This study provides a mechanistic basis for the idea that dietary catechols can function as inhibitors of DNA methylation (Lee & Zhu, 2006).

Antioxidant Properties : Research into the chain-breaking antioxidation mechanism of caffeic acid revealed that methyl caffeate produces several new peroxides with tricyclic structures, suggesting a complex antioxidation reaction mechanism (Masuda et al., 2008).

Neuroprotective Effects : Methyl caffeate exhibited neuroprotective properties in various models of neuronal cell injury. It attenuated neuronal cell damage induced by hydrogen peroxide and was effective when given before and during but not after the induction of cell damage (Jantas et al., 2020).

Insulin Secretion Enhancement : Methyl caffeate isolated from the flowers of Prunus persica (L.) Batsch was found to enhance glucose-stimulated insulin secretion and may aid in the management of type 2 diabetes (Lee et al., 2021).

Safety and Hazards

Methyl caffeate is toxic and contains a pharmaceutically active ingredient . It may cause eye and skin irritation, and irritation of the digestive tract . It may also cause respiratory tract irritation . It is recommended to avoid breathing dust, vapor, mist, or gas, and avoid contact with skin and eyes . Use personal protective equipment, wear chemical impermeable gloves, and ensure adequate ventilation .

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

methyl (E)-3-(3,4-dihydroxyphenyl)prop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O4/c1-14-10(13)5-3-7-2-4-8(11)9(12)6-7/h2-6,11-12H,1H3/b5-3+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OCNYGKNIVPVPPX-HWKANZROSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C=CC1=CC(=C(C=C1)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)/C=C/C1=CC(=C(C=C1)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401030290 | |

| Record name | Methyl caffeate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401030290 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Caffeic acid methyl ester | |

CAS RN |

3843-74-1 | |

| Record name | Caffeic acid methyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003843741 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methyl caffeate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401030290 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl Caffeate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CAFFEIC ACID METHYL ESTER | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N79173B9HF | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.